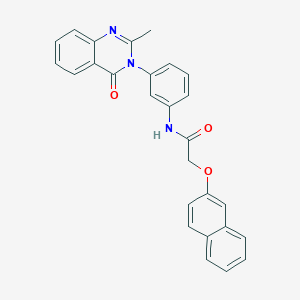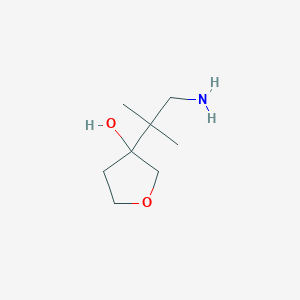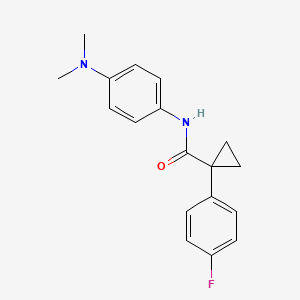
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-ethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMEMB is a chemical compound that belongs to the class of pyrimidine derivatives. It is synthesized by reacting 2-ethylbutanoyl chloride with 4-(dimethylamino)pyrimidine-2-carbaldehyde in the presence of a base. DMEMB has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Applications De Recherche Scientifique
Synthesis and Biological Applications
Synthesis of Pyrimidine Linked Heterocyclics : Compounds similar to N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-ethylbutanamide have been synthesized and evaluated for insecticidal and antibacterial potential. These compounds exhibit significant biological activities against Pseudococcidae insects and selected microorganisms (Deohate & Palaspagar, 2020).
Antiproliferative Activity Against Cancer : A series of pyrimidine derivatives, including those similar to the query compound, were synthesized and showed significant antiproliferative activity against various human cancer cell lines. This indicates potential applications in cancer research and therapy (Mallesha et al., 2012).
Synthesis of Nilotinib : Research into the synthesis of nilotinib, a tyrosine kinase inhibitor used in cancer treatment, involves similar compounds. This showcases the role of such chemicals in the development of important pharmaceuticals (Yu Yankun et al., 2011).
Chemical Structure and Properties
Hydrogen-Bonded Structures : Studies on the hydrogen-bonded ribbons in ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate provide insights into the structural properties of pyrimidine derivatives. This is crucial for understanding their reactivity and potential applications (Trilleras et al., 2008).
Electronic Structures and Assembly : Research on 4,6-disubstituted 2-amino-5-formylpyrimidines offers insights into their polarized electronic structures and hydrogen-bonded assembly. This information is essential for designing drugs and materials based on such compounds (Acosta et al., 2013).
Novel Compounds and Methods
Microwave Assisted Synthesis : The use of microwave-assisted synthesis for developing novel pyrazolone derivatives attached to a pyrimidine moiety demonstrates innovative methods in chemical synthesis. These methods can enhance efficiency in the production of similar compounds (Antre et al., 2011).
Novel Fungicide Discovery : The discovery of novel fungicides based on pyrimidin-4-amine derivatives, which are structurally related to the query compound, showcases the potential of such chemicals in agricultural applications (Liu et al., 2023).
Histone Deacetylase Inhibition : Research on the design and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) indicates the role of similar compounds in the development of anticancer drugs through histone deacetylase inhibition (Zhou et al., 2008).
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-5-10(6-2)13(18)15-9-11-14-8-7-12(16-11)17(3)4/h7-8,10H,5-6,9H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXIYCDCURFFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=NC=CC(=N1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-ethylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

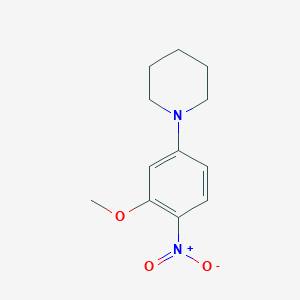

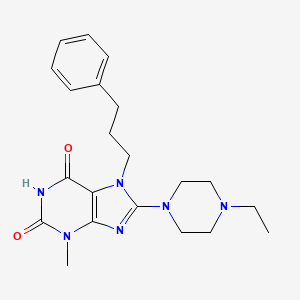
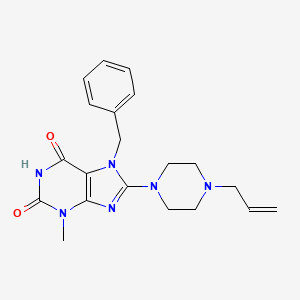
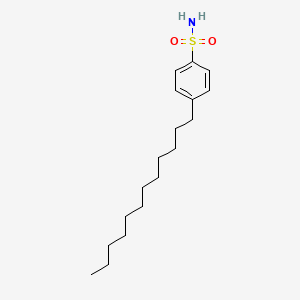
![3-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2809417.png)
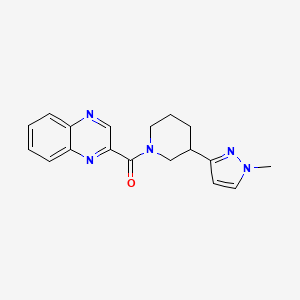
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2809422.png)
![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B2809423.png)
![N-(2-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2809424.png)
